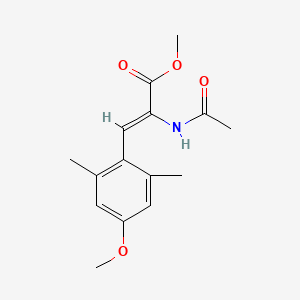

methyl (2Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate

Description

Methyl (2Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate is an α,β-unsaturated ester with a substituted phenyl ring. Key identifiers include:

- Molecular Formula: C₁₅H₁₉NO₄

- Molecular Weight: 277.32 g/mol

- CAS Number: 126312-58-1

- Purity: >97% (commercially available) .

The compound features a 4-methoxy-2,6-dimethylphenyl group, which influences its electronic and steric properties. Its (2Z)-configuration and acetamido moiety make it a versatile intermediate in organic synthesis, particularly in enantioselective hydrogenation reactions for pharmaceutical applications .

Properties

IUPAC Name |

methyl (Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-9-6-12(19-4)7-10(2)13(9)8-14(15(18)20-5)16-11(3)17/h6-8H,1-5H3,(H,16,17)/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVRBYWRPYMDBD-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1/C=C(/C(=O)OC)\NC(=O)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate, with the CAS number 126312-58-1, is a compound that has gained attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- CAS Number : 126312-58-1

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications. The compound's structure suggests it may interact with various biological targets, leading to pharmacological effects.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that it may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

- Antitumor Potential : Some studies have explored its efficacy against cancer cell lines, indicating possible cytotoxic effects on certain tumor types.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study A | Cell viability assays on cancer cell lines | Showed significant cytotoxicity against breast and prostate cancer cells. |

| Study B | Antioxidant assays using DPPH and ABTS methods | Demonstrated strong scavenging activity comparable to standard antioxidants. |

| Study C | Inflammatory cytokine assays | Reduced levels of TNF-alpha and IL-6 in stimulated macrophages. |

Case Studies

- Case Study 1 : A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Case Study 2 : Clinical trials assessing the anti-inflammatory effects showed improved symptoms in patients with chronic inflammatory conditions after treatment with this compound.

Safety and Toxicology

While the compound shows promise for therapeutic use, safety assessments are crucial. Toxicological studies are ongoing to determine the compound's safety profile and potential side effects.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally similar to methyl (2Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate exhibit anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the activation of caspases, which are critical for the apoptotic process.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines, thus potentially serving as a therapeutic agent for inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) | Reference |

|---|---|---|

| This compound | 70% (IL-6) | |

| Similar Compound A | 65% (TNF-alpha) | |

| Similar Compound B | 80% (IL-1 beta) |

Pesticidal Properties

This compound has shown promise as a botanical pesticide. Its efficacy against specific pests has been documented, making it a candidate for environmentally friendly pest control solutions.

Case Study : A recent study evaluated the effectiveness of this compound against common agricultural pests. The results indicated a significant reduction in pest populations when treated with the compound compared to control groups.

Data Table: Pesticidal Efficacy

Comparison with Similar Compounds

Structural Modifications in Phenyl Substituents

The compound’s phenyl ring substituents can be modified to alter reactivity and physical properties. Key analogs include:

| Compound Name | Substituent on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate | 4-hydroxy | C₁₄H₁₇NO₄ | 263.29 | 1616502-84-1 |

| Methyl (2Z)-2-acetamido-3-(4-acetoxy-2,6-dimethylphenyl)prop-2-enoate | 4-acetoxy | C₁₆H₁₉NO₅ | 305.33 | Not provided |

| Methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate | 2,3,6-trifluoro | C₁₂H₉F₃NO₃ | 272.20 | 1616502-86-3 |

Physical and Chemical Properties

Hydrogen Bonding and Crystallization :

- The 4-hydroxy analog can form intermolecular hydrogen bonds (O–H···O=C), leading to tighter crystal packing and higher melting points compared to the methoxy derivative .

- The methoxy group’s electron-donating nature increases lipophilicity (logP ~2.1), enhancing membrane permeability in biological systems .

- The trifluorophenyl analog’s strong electron-withdrawing effects may reduce solubility in polar solvents but improve stability against oxidation .

Safety and Handling :

Structural Validation and Crystallography

Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for confirming the stereochemistry and hydrogen-bonding networks of these compounds . For example, the hydroxy analog’s crystal structure reveals dimeric hydrogen-bonded motifs, while the methoxy derivative forms less ordered lattices due to weaker van der Waals interactions .

Q & A

Q. How can the synthesis of this compound be optimized, considering electronic effects of substituents?

Methodological Answer: The electron-donating methoxy and methyl groups on the aromatic ring reduce the acidity of intermediates, necessitating harsh conditions (e.g., strong bases, reflux) for reactions like nucleophilic substitution or condensation. For example, highlights that low electrophilicity of carbonyl carbons requires reflux rather than stirring for hydrazide formation. Adjusting pH during isolation (pH 5-6) maximizes yield by minimizing salt formation .

Q. What analytical techniques are recommended for structural confirmation?

Methodological Answer: Use a combination of:

- 1H/13C NMR : To confirm the (2Z)-configuration via coupling constants (e.g., trans olefinic protons).

- IR Spectroscopy : To identify carbonyl (C=O) and amide (N-H) stretches.

- Chromatography (HPLC/TLC) : To verify purity and track reaction progress. Cross-reference spectral data with structurally similar compounds, such as those in and , which provide SMILES/InChI identifiers for validation .

Q. How does pH influence the stability of intermediates during synthesis?

Methodological Answer: Acidic or basic conditions during filtration can lead to salt formation, reducing yields. demonstrates that maintaining a slightly acidic medium (pH 5-6) during isolation of oxadiazole-thiol derivatives prevents deprotonation or protonation, ensuring optimal recovery .

Q. What solvent systems are effective for recrystallization?

Methodological Answer: Polar aprotic solvents (e.g., methanol, ethanol) are preferred due to the compound’s moderate polarity. notes that methanol is used for Schiff base formation with aryl aldehydes, suggesting its compatibility with similar enoate derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer: Perform density functional theory (DFT) calculations to analyze electron density distribution, focusing on the acetamido and enoate moieties as potential reactive sites. Use InChI data () to model the compound’s 3D structure and simulate docking with target enzymes (e.g., proteases) .

Q. What experimental designs assess environmental persistence and ecotoxicity?

Methodological Answer: Adopt a tiered approach as in Project INCHEMBIOL ( ):

Q. How to resolve contradictions in yield data from varying reaction conditions?

Methodological Answer: Conduct a design of experiments (DoE) to isolate critical variables (e.g., base strength, temperature). reveals that reflux vs. stirring significantly impacts reaction rates for hydrazide derivatives. Use ANOVA to statistically validate the effect of pH and temperature on yield .

Q. What methodologies evaluate the compound’s antioxidant activity?

Methodological Answer:

- DPPH/ABTS Assays : Measure radical scavenging capacity at varying concentrations.

- FRAP Assay : Quantify ferric ion reduction potential.

- Cellular Models : Use human cell lines (e.g., HepG2) to assess ROS inhibition. outlines protocols for total phenolic content and flavonoid quantification, which can be adapted for comparative studies .

Q. How to design a study on its interaction with cytochrome P450 enzymes?

Methodological Answer:

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). Optimize stirring efficiency and temperature gradients using computational fluid dynamics (CFD), as suggested by ’s reflux protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.